molecular formula C24H19F2N3O2 B2367615 1-benzyl-3-(benzyloxy)-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide CAS No. 1013756-79-0

1-benzyl-3-(benzyloxy)-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2367615
CAS No.: 1013756-79-0
M. Wt: 419.432
InChI Key: KFZVMQJBTJJYFC-UHFFFAOYSA-N
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Description

1-benzyl-3-(benzyloxy)-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with benzyl, benzyloxy, and difluorophenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(benzyloxy)-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of Benzyl and Benzyloxy Groups: The benzyl and benzyloxy groups can be introduced through nucleophilic substitution reactions using benzyl halides and benzyloxy halides, respectively.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate difluorophenyl boronic acids or halides.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the pyrazole derivative with an appropriate amine, such as 2,5-difluoroaniline, under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(benzyloxy)-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Reagents: Palladium catalysts, boronic acids, halides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction may produce reduced pyrazole compounds.

Scientific Research Applications

1-benzyl-3-(benzyloxy)-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(benzyloxy)-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Affecting Signal Transduction: Influencing intracellular signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-3-(benzyloxy)-N-(2,4-difluorophenyl)-1H-pyrazole-4-carboxamide
  • 1-benzyl-3-(benzyloxy)-N-(3,5-difluorophenyl)-1H-pyrazole-4-carboxamide
  • 1-benzyl-3-(benzyloxy)-N-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxamide

Uniqueness

1-benzyl-3-(benzyloxy)-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of the difluorophenyl group, in particular, may enhance its stability, lipophilicity, and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

1-benzyl-N-(2,5-difluorophenyl)-3-phenylmethoxypyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2N3O2/c25-19-11-12-21(26)22(13-19)27-23(30)20-15-29(14-17-7-3-1-4-8-17)28-24(20)31-16-18-9-5-2-6-10-18/h1-13,15H,14,16H2,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZVMQJBTJJYFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)OCC3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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